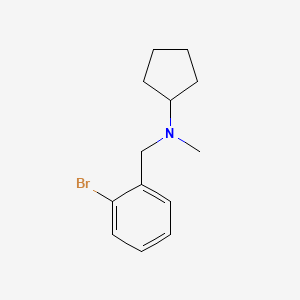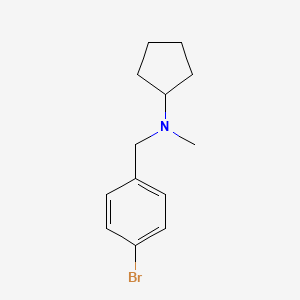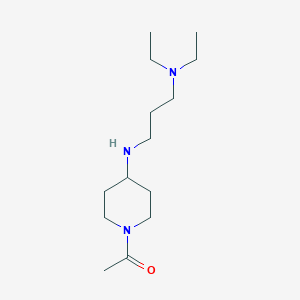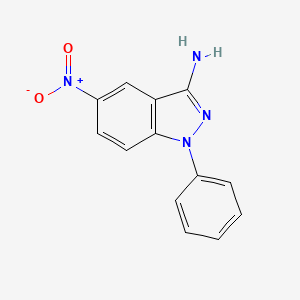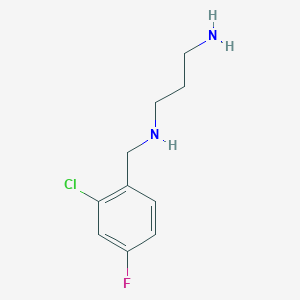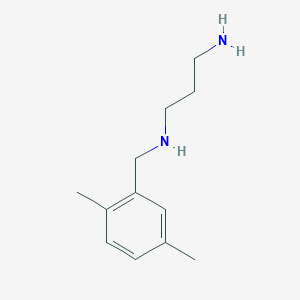![molecular formula C23H16N2 B3023270 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2562-84-7](/img/structure/B3023270.png)
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
“2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of phenanthromidazole . It is synthesized using the TiO2® nanosemiconductor as the catalyst under solvent-free conditions . It is characterized by NMR and single crystal XRD techniques .
Synthesis Analysis
The synthesis of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” involves the use of the TiO2® nanosemiconductor as the catalyst under solvent-free conditions . The process is efficient and results in high yields .Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” has been characterized by NMR and single crystal XRD techniques . The structure is confirmed by the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1H-NMR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” are efficient and result in high yields . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” have been carefully analyzed . It has photophysical, electrochemical, and electroluminescent properties . It is used in highly efficient Alq3-based organic light-emitting devices .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole, focusing on six unique applications:
Organic Light-Emitting Diodes (OLEDs)
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole: has been extensively studied for its potential use in OLEDs. Its unique molecular structure allows for efficient electron transport and high luminescence efficiency. This compound can be used as a host material in the emissive layer of OLEDs, contributing to improved device performance and longevity .
Photovoltaic Cells
This compound is also explored in the field of photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). Its strong light absorption and efficient charge transfer properties make it a suitable candidate for use as a sensitizer. Research has shown that incorporating this compound can enhance the overall efficiency of solar cells .
Fluorescent Probes
Due to its strong fluorescence properties, 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is used as a fluorescent probe in various biological and chemical sensing applications. It can be employed to detect metal ions, pH changes, and other analytes in solution, providing a sensitive and selective method for monitoring these parameters .
Antifungal Agents
Recent studies have indicated that derivatives of this compound exhibit significant antifungal activity. They can induce apoptosis and cell bursting in fungal cells, making them potential candidates for developing new antifungal drugs. This application is particularly important in combating resistant strains of fungi .
Mechanism of Action
Target of Action
The primary targets of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole are organic electroluminescent devices . This compound is used as a functional layer in these devices, contributing to their photophysical, electrochemical, and electroluminescent properties .
Mode of Action
The compound interacts with its targets by binding to the surface of nanoparticles, such as ZnO . This interaction results in a significant fluorescence quenching, which is completed via the electron transfer from the compound’s excited state to the nanoparticle .
Biochemical Pathways
The compound affects the electroluminescent process in organic light-emitting devices . Specifically, it contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2 ET1 > ES1 .
Result of Action
The result of the compound’s action is the enhancement of the performance of organic light-emitting devices . For instance, a device using this compound achieved a maximum luminous efficiency of 5.99 cd A −1, a maximum brightness of 40,623 cd m −2, and a power efficiency of 5.25 lm W −1 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, the compound’s fluorescence quenching effect is dependent on the concentration of nanoparticles into the compound . Additionally, the compound’s contribution to the electroluminescent process in organic light-emitting devices can be affected by the device’s specific construction and operating conditions .
Safety and Hazards
While specific safety and hazard information for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” is not available, general safety measures for handling imidazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” and its derivatives could involve their use in organic electroluminescent devices . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
2-naphthalen-1-yl-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXGWFYKMRQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478052 | |
| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
2562-84-7 | |
| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)
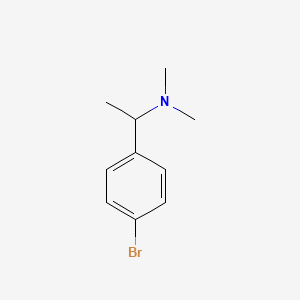
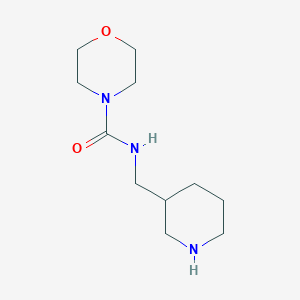

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)
